molecular formula C5H9ClN4O2 B13492998 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride

2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride

Cat. No.: B13492998
M. Wt: 192.60 g/mol
InChI Key: KURLIDOHQPGUSZ-UHFFFAOYSA-N
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Description

2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride typically involves the use of azide-alkyne cycloaddition reactions, also known as “click chemistry.” This method is favored for its efficiency and high yield. The reaction generally involves the following steps:

    Preparation of the Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Hydrolysis and Purification: The resulting product is hydrolyzed and purified to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the azide and alkyne precursors are prepared.

    Catalytic Reaction: The cycloaddition reaction is carried out in large reactors with efficient mixing and temperature control.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A basic triazole compound with similar structural features.

    BTTES: A water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition.

    2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: A structurally related compound with similar properties.

Uniqueness

2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is unique due to its specific functional groups and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H9ClN4O2

Molecular Weight

192.60 g/mol

IUPAC Name

2-amino-2-(1-methyltriazol-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C5H8N4O2.ClH/c1-9-2-3(7-8-9)4(6)5(10)11;/h2,4H,6H2,1H3,(H,10,11);1H

InChI Key

KURLIDOHQPGUSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(C(=O)O)N.Cl

Origin of Product

United States

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